molecular formula C12H14BrN3O B2602062 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415628-66-7

5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2602062
CAS No.: 2415628-66-7
M. Wt: 296.168
InChI Key: OUPJEACZCGZDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2nd position with a piperidinyl group, which is a six-membered ring containing only nitrogen and carbon. The piperidinyl group is further substituted at the 4th position with a hydroxymethyl group. The pyridine ring is also substituted at the 3rd position with a carbonitrile group and at the 5th position with a bromine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring suggests that the compound may exhibit aromaticity, which could affect its chemical behavior. The bromine atom, hydroxymethyl group, and carbonitrile group are all electron-withdrawing, which could impact the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The bromine atom could potentially be replaced in a substitution reaction. The hydroxymethyl group could be involved in reactions with electrophiles, and the carbonitrile group could undergo reactions typical of nitriles, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar carbonitrile group and a polar hydroxymethyl group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Antibacterial Activity

One significant application of similar compounds to 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile lies in the synthesis of novel cyanopyridine derivatives, which have been tested for their antimicrobial activities. Specifically, derivatives synthesized from related substrates showed promising antibacterial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values spanning from 6.2 to 100 µg/mL, highlighting their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).

Microbiological Activity

Further research into derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, starting from substrates closely related to the compound , has been conducted. These derivatives exhibited significant bacteriostatic and antituberculosis activity, underscoring the compound's relevance in the search for new treatments for infectious diseases (Miszke et al., 2008).

Heterocyclic Chemistry and Drug Development

The exploration of functionalized 4H-Pyrano[3,2-c]pyridines from closely related precursors has revealed unexpected routes to benzylidenebis derivatives, demonstrating the compound's versatility in organic synthesis and potential applications in drug development and heterocyclic chemistry (Mekheimer et al., 1997).

Condensation Reactions

The compound's relevance is further highlighted in condensation reactions, where it serves as a precursor in the synthesis of dihydrofuran and pyran carbonitriles, illustrating its utility in the construction of complex molecular architectures with potential applications in medicinal chemistry and material science (Demidov et al., 2021).

Transformation into Constrained Amino Acids

Research also includes the transformation of related aziridines into stereodefined piperidines, which are then further converted into amino acids, amino alcohols, and diazabicyclo[3.3.1]nonanes. This work showcases the chemical's role in the synthesis of conformationally constrained molecules, which are of interest in the development of peptidomimetics and drug discovery (Vervisch et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its behavior under various conditions, or exploring its potential uses in fields like medicinal chemistry .

Properties

IUPAC Name

5-bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c13-11-5-10(6-14)12(15-7-11)16-3-1-9(8-17)2-4-16/h5,7,9,17H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPJEACZCGZDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.